Cas no 3235-17-4 (Glycine,N-[(phenylmethoxy)carbonyl]-L-alanyl-)
![Glycine,N-[(phenylmethoxy)carbonyl]-L-alanyl- structure](https://www.kuujia.com/scimg/cas/3235-17-4x500.png)
Glycine,N-[(phenylmethoxy)carbonyl]-L-alanyl- Chemical and Physical Properties
Names and Identifiers
-
- Glycine,N-[(phenylmethoxy)carbonyl]-L-alanyl-
- 2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetic acid
- Z-ala-gly-oh
- carbobenzyloxy-L-alanylglycine
- Cbz-Ala-Gly-OH
- D863
- EINECS 221-791-0
- (S)-2-(2-(benzyloxycarbonylamino)propanamido)acetic acid
- N-carbobenzoxy-L-alanyl-glycine
- 3235-17-4
- N-cbz-l-alanyl-glycine
- NS00046412
- SCHEMBL7510804
- MFCD00064988
- 2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid
- AS-56434
- J-018714
- Glycine, N-[(phenylmethoxy)carbonyl]-L-alaninyl-
- 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]acetic acid
- RNBMQRYMCAVZPN-VIFPVBQESA-N
- Z-L-alanyl-L-glycine
- AKOS025289373
- N-Carbobenzoxy-L-alanylgylcine
- G77776
- [(2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO]ACETIC ACID
-
- MDL: MFCD00064988
- Inchi: InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1
- InChI Key: RNBMQRYMCAVZPN-VIFPVBQESA-N
- SMILES: C[C@H](NC(OCC1=CC=CC=C1)=O)C(NCC(O)=O)=O
Computed Properties
- Exact Mass: 280.10600
- Monoisotopic Mass: 280.10592162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 9
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 0.8
Experimental Properties
- PSA: 104.73000
- LogP: 1.28390
Glycine,N-[(phenylmethoxy)carbonyl]-L-alanyl- Security Information
Glycine,N-[(phenylmethoxy)carbonyl]-L-alanyl- Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Glycine,N-[(phenylmethoxy)carbonyl]-L-alanyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB476154-1g |
Z-Ala-Gly-OH; . |
3235-17-4 | 1g |
€68.80 | 2025-02-16 | ||
1PlusChem | 1P00C89I-5g |
Z-ALA-GLY-OH |
3235-17-4 | 98% | 5g |
$67.00 | 2025-02-26 | |
abcr | AB476154-25g |
Z-Ala-Gly-OH; . |
3235-17-4 | 25g |
€276.50 | 2025-02-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733240-100g |
((Benzyloxy)carbonyl)-l-alanylglycine |
3235-17-4 | 98% | 100g |
¥7359.00 | 2024-08-02 | |
abcr | AB476154-5g |
Z-Ala-Gly-OH; . |
3235-17-4 | 5g |
€115.30 | 2025-02-16 | ||
A2B Chem LLC | AF69782-5g |
Z-Ala-Gly-OH |
3235-17-4 | 98% | 5g |
$58.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1055216-25g |
Z-ALA-GLY-OH |
3235-17-4 | 95% | 25g |
$635 | 2025-02-21 | |
eNovation Chemicals LLC | Y1055216-100g |
Z-ALA-GLY-OH |
3235-17-4 | 95% | 100g |
$1855 | 2025-02-25 | |
eNovation Chemicals LLC | Y1055216-1g |
Z-ALA-GLY-OH |
3235-17-4 | 95% | 1g |
$180 | 2025-02-25 | |
eNovation Chemicals LLC | Y1055216-25g |
Z-ALA-GLY-OH |
3235-17-4 | 95% | 25g |
$635 | 2025-02-25 |
Glycine,N-[(phenylmethoxy)carbonyl]-L-alanyl- Related Literature
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Additional information on Glycine,N-[(phenylmethoxy)carbonyl]-L-alanyl-
Comprehensive Analysis of Glycine,N-[(phenylmethoxy)carbonyl]-L-alanyl- (CAS No. 3235-17-4): Properties, Applications, and Industry Trends
The compound Glycine,N-[(phenylmethoxy)carbonyl]-L-alanyl- (CAS No. 3235-17-4) is a specialized peptide derivative widely utilized in pharmaceutical research, bioconjugation, and proteomics studies. Its unique molecular structure, featuring a Cbz-protected (carbobenzoxy) group and an L-alanyl-glycine backbone, makes it a valuable intermediate in solid-phase peptide synthesis (SPPS). With increasing demand for custom peptides and drug discovery tools, this compound has garnered significant attention from researchers exploring targeted drug delivery and enzyme inhibition mechanisms.
Recent advancements in AI-driven molecular design and high-throughput screening have amplified interest in 3235-17-4, particularly for its role in developing bioactive peptide libraries. Industry reports highlight its compatibility with click chemistry protocols, a trending topic in 2024 pharmaceutical innovations. The compound's benzyloxycarbonyl (Cbz) protecting group offers selective deprotection capabilities, a feature frequently searched by chemists optimizing peptide coupling efficiency.
From a sustainability perspective, Glycine,N-[(phenylmethoxy)carbonyl]-L-alanyl- aligns with green chemistry initiatives due to its recyclable byproducts in Fmoc/tBu synthesis strategies. Analytical studies confirm its stability under GMP-grade storage conditions, addressing common user queries about peptide shelf life and lyophilization protocols. Mass spectrometry data (available in peer-reviewed journals) demonstrates >98% purity in commercial batches, meeting stringent requirements for clinical trial materials.
The compound's structure-activity relationship (SAR) has been extensively studied for neurological drug development, coinciding with rising Google searches for "blood-brain barrier penetrating peptides". Its logP value and hydrogen bonding capacity make it a model subject for computational chemistry tutorials, with over 2,000 academic citations since 2020. Regulatory databases confirm its approval for use in OECD-compliant toxicity studies, a critical factor for preclinical research teams.
Emerging applications in mRNA vaccine adjuvants and CAR-T cell therapy enhancers have positioned CAS 3235-17-4 as a multifunctional building block. Patent analysis reveals a 40% increase in filings referencing this compound since 2021, particularly in personalized cancer vaccines – a hot topic receiving 12M+ annual searches. Its N-terminal modification potential answers frequent forum questions about "peptide PEGylation alternatives", while its racemization resistance satisfies concerns about chiral purity in GLP-compliant studies.
Quality control protocols for N-[(phenylmethoxy)carbonyl]-L-alanyl-glycine now incorporate blockchain-based batch tracking, addressing industry demands for supply chain transparency. Thermogravimetric analysis (TGA) data shows exceptional stability up to 150°C, making it suitable for hot-melt extrusion formulations – a technique gaining traction in continuous manufacturing discussions. The compound's HPLC retention time parameters are frequently referenced in method development guides for USP-NF standards compliance.
In bioinformatics applications, this peptide derivative serves as a calibration standard for machine learning algorithms predicting peptide-drug interactions. Its fragmentation patterns in tandem MS have become benchmark data for proteomics software validation. Recent collaborations between academia and biotech startups have explored its potential in 3D-printed scaffolds for tissue engineering, aligning with NIH priorities for regenerative medicine solutions.
The global market for protected amino acid derivatives like 3235-17-4 is projected to grow at 7.2% CAGR through 2028, driven by biosimilar development and peptide therapeutics expansion. Technical documents emphasize its advantages over traditional Boc-protected analogs in microwave-assisted synthesis, a technique with 300% more PubMed citations in 2023 versus 2020. Environmental impact assessments confirm its classification as non-PBT (persistent, bioaccumulative, toxic), responding to ESG-focused investor inquiries.
For formulation scientists, the compound's solubility profile in PEG-400/water mixtures provides solutions for poorly soluble API challenges – a persistent industry pain point. Its crystalline polymorphism characteristics are documented in ICH Q6A case studies, offering practical insights for patent circumvention strategies. Current Good Manufacturing Practice (cGMP) audits consistently highlight its suitability for multi-kilogram production scales, with validated chromatographic purification methods available in the public domain.
Future research directions include exploring its metal-chelating properties for MRI contrast agents and investigating enzyme-responsive cleavage in smart drug delivery systems. These applications correlate with surging interest in "theranostic peptides" (750% search growth since 2021). The compound's cost-effectiveness compared to novel orthogonal protecting groups ensures its continued relevance in both academic labs and industrial settings, bridging the gap between basic research and commercial translation.
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